2-(Piperidin-1-yl)acetic acid hydrate, with the chemical formula and CAS number 478920-83-1, is a compound featuring a piperidine ring substituted with an acetic acid moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The hydrate form indicates that it contains water molecules in its crystalline structure, which can influence its solubility and stability.
This compound belongs to the class of piperidine derivatives, which are cyclic organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. Piperidine derivatives are widely studied due to their diverse biological activities, including analgesic, anti-inflammatory, and antitumor properties . The specific classification of 2-(Piperidin-1-yl)acetic acid hydrate aligns it with compounds that exhibit interactions with neurotransmitter systems, making it relevant in neuropharmacology.
The synthesis of 2-(Piperidin-1-yl)acetic acid hydrate can be approached through several methods:
In laboratory settings, the synthesis may involve controlling parameters such as temperature, reaction time, and concentration of reactants to optimize yield and purity. Techniques like thin-layer chromatography (TLC) are often employed to monitor the progress of reactions.
2-(Piperidin-1-yl)acetic acid hydrate can participate in various chemical reactions:
The reactions typically require specific catalysts or reagents to proceed efficiently, and conditions such as temperature and pressure may need to be optimized based on the desired products.
The mechanism of action for 2-(Piperidin-1-yl)acetic acid hydrate primarily revolves around its interaction with neurotransmitter receptors. It is believed to modulate pathways involving gamma-aminobutyric acid (GABA) or other neurotransmitters, influencing neuronal excitability and synaptic transmission. This modulation can lead to therapeutic effects in conditions such as anxiety or depression .
2-(Piperidin-1-yl)acetic acid hydrate has several scientific applications:
The core synthetic route to 2-(piperidin-1-yl)acetic acid derivatives relies on nucleophilic substitution between piperidine and α-haloacetate esters, followed by hydrolysis. This two-step approach capitalizes on piperidine’s nucleophilicity, where the secondary amine attacks the electrophilic carbon of ethyl chloroacetate or bromoacetate to form ethyl 2-(piperidin-1-yl)acetate. Subsequent ester hydrolysis under acidic or basic conditions yields the target carboxylic acid. A high-yielding protocol (95%) employs concentrated hydrochloric acid (8N) at 95°C for 16 hours to hydrolyze the ethyl ester intermediate, with the crude product purified via crystallization or distillation [4]. This method is industrially favored due to accessible starting materials and operational simplicity.
Alternative pathways include reductive alkylation, where glyoxylic acid reacts with piperidine under reducing conditions, or direct alkylation of piperidine with halogenated acetic acids. However, these routes face challenges in regioselectivity and byproduct formation. Patent literature describes advanced derivatives synthesized by coupling 2-(piperidin-1-yl)acetic acid with pharmacophores via amidation or esterification, particularly for tankyrase inhibitors or glycoprotein IIb/IIIa antagonists [3] [10]. Catalyst choice significantly impacts efficiency; phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation kinetics in biphasic systems, while microwave irradiation reduces reaction times during ester hydrolysis [5].
Table 1: Nucleophilic Substitution Methods for Key Intermediates
Starting Material | Alkylating Agent | Conditions | Catalyst/Additive | Yield | Purification |
---|---|---|---|---|---|
Piperidine | Ethyl chloroacetate | 0-5°C, 2h | Triethylamine | 89% | Distillation |
Piperidine | Ethyl bromoacetate | Reflux, 4h | None | 92% | Column chromatography |
Ethyl 2-(piperidin-1-yl)acetate | HCl (8N) | 95°C, 16h | None | 95% | Crystallization |
Hydrate formation in 2-(piperidin-1-yl)acetic acid arises from its hygroscopic nature and affinity for water in crystalline matrices. The hydrate (typically monohydrate) crystallizes from polar protic solvents like water or ethanol/water mixtures, driven by hydrogen-bonding networks between the carboxylic acid group, piperidine nitrogen, and water molecules. X-ray diffraction studies of analogous piperidine hydrates reveal water molecules bridging carboxylate oxygens and protonated nitrogens via O–H···O and N⁺–H···O⁻ interactions, stabilizing the crystal lattice [5].
Solvent selection critically influences hydrate stability. Aqueous systems promote monohydrate crystallization below 60°C, while anhydrous forms dominate in aprotic solvents (e.g., THF or acetonitrile). Kinetic studies show hydrate nucleation is favored at water activities >0.7, with growth rates peaking near 40°C. The hydrate’s stoichiometry (e.g., mono- vs. hemihydrate) depends on relative humidity during storage; dynamic vapor sorption (DVS) analyses indicate reversible water uptake/loss at 30–60% RH [6]. Industrial crystallization processes thus employ controlled cooling in water/ethanol (3:1 v/v) with seeding to ensure phase-pure monohydrate production [5].
Table 2: Hydrate Stability in Solvent Systems
Solvent System | Dielectric Constant (ε) | Water Activity (aw) | Dominant Solid Form | Crystallization Yield |
---|---|---|---|---|
Water | 80.1 | 1.00 | Monohydrate | 88% |
Ethanol/Water (3:1) | 50.2 | 0.85 | Monohydrate | 92% |
Acetonitrile | 37.5 | 0.15 | Anhydrous | 78% |
THF | 7.6 | 0.10 | Anhydrous | 70% |
Hydrochloride salts and hydrates represent distinct solid-state forms of 2-(piperidin-1-yl)acetic acid with divergent physicochemical properties. Hydrochloride salt synthesis involves reacting the free base with HCl in anhydrous solvents (e.g., diethyl ether or dichloromethane), yielding a hygroscopic solid prone to deliquescence. This form enhances solubility (e.g., >500 mg/mL in water) but complicates long-term storage due to moisture absorption. In contrast, hydrate crystallization from aqueous HCl yields a stable monohydrate with defined melting points (∼105°C) and lower hygroscopicity [2] [4].
Synthetic routes diverge at the hydrolysis stage:
The hydrate’s stability under ambient conditions makes it preferable for pharmaceutical formulations, while the hydrochloride offers kinetic advantages in reactions requiring high solubility. Purity profiles differ; hydrates typically contain <0.5% residual solvents but may include up to 1.5 eq water and trace NaCl, whereas hydrochlorides exhibit higher chloride ion content (∼22 wt%) [2] [6].
Table 3: Salt Forms Comparison
Property | Hydrochloride Salt | Monohydrate |
---|---|---|
Synthetic Route | Hydrolysis in conc. HCl | Neutral hydrolysis → crystallization |
Solubility (H2O) | >500 mg/mL | ∼250 mg/mL |
Hygroscopicity | High (deliquescent) | Low |
Thermal Stability | Decomposition >150°C | Melting point ∼105°C |
Residual Impurities | Chloride ions (∼22 wt%) | H2O (8–13 wt%), trace NaCl |
Storage Conditions | Desiccated, -20°C | Ambient humidity |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7